Atractylon
Overview
Description
Atractylon is a main active component of Atractylodis Rhizoma that exhibits antibacterial, antiviral, anti‑inflammatory, anti‑allergic, anticancer, gastroprotective and neuroprotective activities . It inhibits proliferation, induces apoptosis and blocks invasion in various hepatic cancer cell lines .
Synthesis Analysis
The hydrogen at carbon 7 in Atractylenolide I (ATL I) exhibits high reactivity and can be readily replaced by a hydroxyl group, generating Atractylenolide III (ATL III) .Molecular Structure Analysis
Atractylenolides are members of a class of lactone compounds with remarkable pharmacological activity isolated from Atractylodes macrocephala Koidz, including atractylenolide-I, atractylenolide-II, and atractylenolide-III .Chemical Reactions Analysis
In the Atractylodes lancea plant, six chemical markers were found to positively correlate with both atractylodin and atractylon in the surface layer, while significant negative correlations were found for these markers with hinesol and β-eudesmol .Physical And Chemical Properties Analysis
Atractylon is a water-soluble extract of Cimicifuga foetida . The color of Atractylodes macrocephala rhizoma deepens after storage for 10 days, the water content and chemical composition increase, and some unknown components are detected .Scientific Research Applications
Antiviral Activities
- Antiviral Efficacy: Atractylon, derived from Atractylodis Rhizoma, demonstrates significant antiviral activities. It has been found effective in attenuating influenza A virus-induced pulmonary injury and modifying immune responses in infected mice (Cheng et al., 2016).
Cytotoxic Activity
- Leukemia Cell Lines: Atractylon shows cytotoxic effects on human leukemia cell lines, inducing apoptosis and inhibiting cell growth. It's notably effective against HL-60 and P-388 cell lines, with a distinct antiproliferative effect (Wang et al., 2002).
Molecular Mechanisms in Cancer
- Hepatic Cancer Cell Inhibition: Atractylon can inhibit the invasion and migration of hepatic cancer cells. It regulates specific long non-coding RNAs, potentially serving as a target for hepatic carcinoma treatment (Cheng et al., 2022).
- Apoptosis and Metastasis in Hepatic Cancer: Atractylon induces apoptosis in hepatic cancer cells, affects mitochondrial pathways, and inhibits cancer cell migration and invasion, showing significant in vivo growth inhibition (Cheng et al., 2019).
Intestinal and Glioblastoma Cancer
- Intestinal Cancer Cell Effects: Atractylon inhibits the proliferation and promotes apoptosis in intestinal cancer cells through the PI3K/AKT/mTOR signaling pathway (Mao et al., 2022).
- Glioblastoma Tumorigenesis: Atractylon shows potential in inhibiting glioblastoma in vitro and in vivo, primarily by up-regulating SIRT3, a tumor suppressor (Sun et al., 2022).
Neuroprotective and Anti-inflammatory Effects
- Cognitive Dysfunction in Sleep-Disordered Breathing: Atractylon may prevent cognitive dysfunction caused by sleep-disordered breathing, through suppression of chronic intermittent hypoxia-induced microglial activation (Lin et al., 2020).
- Mast Cell-Mediated Allergic Reactions: Atractylone, a constituent of Atractylon, inhibits mast cell degranulation and reduces allergic reactions, suggesting potential in treating mast cell-mediated allergies (Han et al., 2016).
Future Directions
Atractylenolides may emerge as clinically relevant multi-organ protective agents in the future . Atractylenolide I and III demonstrate potent anti-inflammatory and organ-protective properties, whereas the effects of atractylenolide II are infrequently reported . This suggests a need for further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of atractylenolides .
properties
IUPAC Name |
(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSVDGIQAOBAD-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220170 | |
Record name | Atractylon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atractylon | |
CAS RN |
6989-21-5 | |
Record name | Atractylon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atractylon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atractylon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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